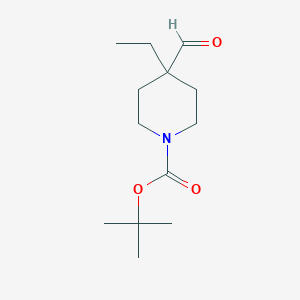

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate, also known as 1-Boc-piperidine-4-carboxaldehyde, is a chemical compound with the empirical formula C11H19NO3 . It has a molecular weight of 213.27 . This compound is used as a reactant for the synthesis of various inhibitors and antagonists .

Synthesis Analysis

This compound is used as a reactant in the synthesis of Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and selective 5-HT6 antagonists . It is also used in three-component vinylogous Mannich reactions .Molecular Structure Analysis

The molecular structure of Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is represented by the SMILES stringCC(C)(C)OC(=O)N1CCC(CC1)C=O . The InChI key for this compound is JYUQEWCJWDGCRX-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate are not detailed in the search results, it is known that this compound is used as a reactant in various chemical reactions to synthesize inhibitors and antagonists .Physical And Chemical Properties Analysis

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is a solid substance . It has a melting point of 34-40 °C . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis of Pharmaceutical Intermediates

- Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate and its derivatives have been identified as key intermediates in synthesizing CDK9 inhibitors and Ibrutinib, which are significant for treating tumor viruses. The research outlines a synthesis route involving protection, oxidation, and reduction steps, providing a reference for producing these inhibitors (Hu et al., 2019).

- Another important intermediate, Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, has been highlighted for its role in small molecule anticancer drugs. The paper presents a high-yield synthetic method for this compound, emphasizing its significance in targeting the PI3K/AKT/mTOR pathway in cancer treatment (Zhang et al., 2018).

Studies on Green Solvents

- The effect of green solvents on the electronic property and reactivity of Tert-butyl 4-formylpiperidine-1-carboxylate was explored using computational calculations. This study found that solvents like methanol, water, ethanol, and DMSO notably change the global descriptors and molecular reactivity of the compound, providing insights into the solvent’s impact on chemical synthesis (Vimala et al., 2021).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye protection .

Orientations Futures

While specific future directions for Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate are not detailed in the search results, it is used in the synthesis of various inhibitors and antagonists . This suggests that it may continue to be used in the development of new therapeutic agents. Additionally, the compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation , indicating potential future applications in this area.

Propriétés

IUPAC Name |

tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h10H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWTYLMQRNNKJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646528 |

Source

|

| Record name | tert-Butyl 4-ethyl-4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate | |

CAS RN |

885523-41-1 |

Source

|

| Record name | tert-Butyl 4-ethyl-4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)

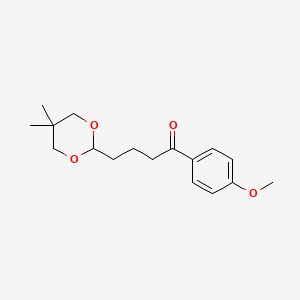

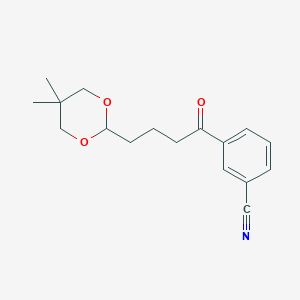

![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)

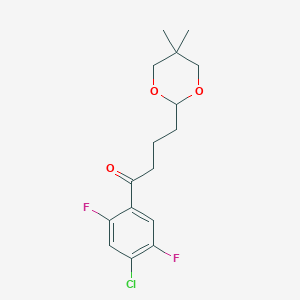

![5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone](/img/structure/B1343633.png)